molecular formula C7H6ClN3 B1419547 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 893566-44-4

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1419547
CAS No.: 893566-44-4
M. Wt: 167.59 g/mol
InChI Key: FFNUNCZPNJGSCF-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine ( 893566-44-4 ) is a high-value heterocyclic organic compound with a molecular formula of C 7 H 6 ClN 3 and a molecular weight of 167.60 g/mol . This fused bicyclic structure, featuring an imidazole ring fused to a pyridine ring, serves as a versatile and critical building block in medicinal chemistry and drug discovery research . The presence of both chloro and methyl substituents on the core scaffold makes it a privileged intermediate for various synthetic transformations, including metal-catalyzed cross-couplings and nucleophilic substitutions, facilitating the exploration of structure-activity relationships (SAR) . Its primary research value lies in the development of novel pharmaceutical agents, and it is related to other derivatives, such as its 2-carboxylic acid analog, which are used in further chemical synthesis . Researchers can procure this compound in multiple quantities, commonly available from 1g to 5g, with larger custom orders typically available upon request . It is supplied with a high purity grade of 95% . For safe handling, please note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Key Identifiers: • CAS Number: 893566-44-4 • MDL Number: MFCD28348648 • Molecular Formula: C 7 H 6 ClN 3 • Molecular Weight: 167.60 g/mol • Purity: 95% • SMILES: CC1=C2NC=NC2=NC=C1Cl

Properties

IUPAC Name

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUNCZPNJGSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 2-chloro-3-nitropyridine

A highly efficient method for synthesizing imidazo[4,5-b]pyridine scaffolds involves using 2-chloro-3-nitropyridine as a starting material. This method entails a one-pot tandem process that includes a \$$S_NAr\$$ reaction, reduction, and heterocyclization.

Procedure:

  • React 2-chloro-3-nitropyridine with an amine in a water-isopropanol mixture (\$$H_2O-IPA\$$) at 80°C for 2 hours to form an N-substituted product.

  • Treat the resulting N-substituted product in situ with zinc dust (1 equivalent) and concentrated hydrochloric acid (0.5 equivalent) at 80°C and stir for 45 minutes to obtain N-substituted pyridine-2,3-diamines. The formation of amine products can be confirmed by a color change from yellow to blue in the reaction mixture and changes in the chemical shifts of aromatic regions in the \$$^1H\$$ NMR spectra of the crude products.

  • After the reaction is completed, filter off the zinc dust and treat the preformed diamines with aldehydes in \$$H2O-IPA\$$ without any metal catalyst for 10 hours to obtain the substituted imidazo[4,5-*b*]pyridines in excellent yield. Using polar protic solvents like methanol or ethanol gives good yields, but aprotic solvents like toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane result in lower yields under similar conditions, showing the advantage of using \$$H2O-IPA\$$ in the condensation stage.

General Procedure for the Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine:

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in \$$H_2O-IPA\$$ (5 mL, 1:1), add primary amine (1 equivalent) and stir for 5 minutes at room temperature. Heat the reaction mixture at 80°C for 2 hours to obtain the intermediate, monitored by TLC.

  • After completion of the reaction, add zinc (1 equivalent) and concentrated hydrochloric acid (0.5 equivalent) to the same reaction mixture. Heat the reaction mixture for 45 minutes at 80°C to obtain the diamine derivatives.

  • Subject the reaction mixture to centrifugation to remove zinc dust; then add substituted aldehydes (1 equivalent) to the same reaction mixture, and heat the reaction mixture for 10 hours at 85°C. Monitor the progress of the reaction by TLC.

  • Cool the reaction mixture to room temperature after completion, and extract with ethyl acetate (10 mL, twice). Dry the combined organic layer over anhydrous \$$MgSO_4\$$.

  • Evaporate the combined filtrate to obtain the crude compound, which is purified over a silica gel column (60–120 mesh) using 15% ethyl acetate in hexane as the eluent to obtain the corresponding 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives in excellent yields.

Alternative Synthesis Strategies

  • N–C–N or N–C–N–C Bond Formation Imidazo[4,5-b]pyridine derivatives can be synthesized via N–C–N or N–C–N–C bond formation reactions. The N–C–N bond formation involves reacting diamines with aldehydes or excess carboxylic acids in the presence of \$$FeCl_3\$$ or aerial oxidation under heating. Pitchumani and co-workers have published the use of a recyclable \$$Al^{3+}\$$-exchanged K10 clay as solid acids catalyzed synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines. The N–C–N–C bond formation occurs via Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines with amines, Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines, and Cu- and Pd-catalyzed amidation reaction of 3-amino-N-Boc-4-chloropyridine using ligands.

Synthesis of substituted 1H-imidazo(4,5-b)pyridine compounds

React 4-chloro-3-nitro-2-aminopyridine with trifluoroacetic anhydride to obtain 4-chloro-3-nitro-2-(trifluoroacetamido)pyridine, which, when hydrogenated, yields 7-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine, m.p., 170°-1°C.

Regioselective C2-Arylation of Imidazo[4,5-b]pyridines

Schemes have been developed for the synthesis of N3-methylimidazo[4,5-b]pyridine, N3-SEM, and Boc protected imidazo[4,5-b]pyridines, 6-bromoimidazo[4,5-b]pyridine, and alkyl-substituted N3-MEM-imidazo[4,5-b]pyridines. Suzuki cross-coupling can be used to synthesize 3-((2-methoxyethoxy)methyl)-6-phenyl-3H-imidazo[4,5-b]pyridine and 3-((2-methoxyethoxy)methyl)-6-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine. An aminocarbonylation protocol can afford 3-((2-methoxyethoxy)methyl)-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kinase Inhibition

6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine has been identified as a potent kinase inhibitor. Studies have shown that derivatives of imidazo[4,5-b]pyridine can act as dual inhibitors for various kinases, such as FLT3 and Aurora kinases. These kinases are crucial in cancer cell proliferation and survival. A study highlighted the optimization of imidazo[4,5-b]pyridine-based compounds leading to the identification of effective dual inhibitors that are orally bioavailable for preclinical studies .

Antitubercular Activity

Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies have identified several derivatives with low minimum inhibitory concentrations (MIC), indicating their potential as novel antitubercular agents. For instance, compounds derived from this scaffold showed MIC values as low as 0.5 μmol/L . The mechanism of action involves targeting specific enzymes crucial for the survival of the bacteria, making these compounds promising candidates for further development .

Anti-inflammatory Properties

Imidazo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. One study reported that certain derivatives could inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting their potential use in treating conditions associated with inflammation . The ability to modulate pathways involving transcription factors like NF-κB further supports their therapeutic relevance in inflammatory diseases.

Synthesis and Structural Diversity

The synthesis of this compound can be achieved through various methods, including environmentally friendly approaches utilizing green solvents. Recent advancements have focused on developing efficient synthetic routes that allow for the rapid construction of this scaffold while maintaining structural diversity . Such methods not only enhance the yield but also facilitate the exploration of structure-activity relationships critical for drug development.

Case Study 1: Dual Kinase Inhibitors

A notable case study involved the synthesis of a new series of imidazo[4,5-b]pyridine derivatives aimed at inhibiting FLT3 and Aurora kinases. The synthesized compounds were evaluated for their biological activity and showed promising results in inhibiting cell proliferation in cancer cell lines .

Case Study 2: Antitubercular Screening

In another research initiative, a series of this compound derivatives were screened for antitubercular activity against Mycobacterium tuberculosis. The study revealed several compounds with potent activity and favorable pharmacokinetic profiles, indicating their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Kinase Inhibitors with Piperazine and Pyrazole Substituents

Example Compound :

  • 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g)
    • Substituents: Pyrazole at position 2, piperazine at position 7.
    • Activity : Optimized for kinase inhibition via enhanced hydrophobic interactions ().
    • Key Difference : The piperazine and pyrazole groups improve binding to ATP pockets in kinases like AURKA, unlike the simpler methyl and chloro groups in the target compound .

Comparison Table :

Compound Substituents (Positions) Molecular Weight Key Activity
Target Compound Cl (6), CH₃ (7) 167.59* Kinase inhibition (base)
27g () Pyrazole (2), Piperazine (7) ~435 (M+Na) Potent kinase inhibition
20d () Dimethylaminomethylphenyl (2) 413–415 Kinase inhibition

*Calculated based on C₇H₆ClN₃.

Carcinogenic Heterocyclic Amines

Example Compound :

  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Substituents: Amino group (2), phenyl (6). Activity: Carcinogenic in rodents, inducing DNA adducts (). Key Difference: The amino group at position 2 in PhIP is critical for mutagenicity, absent in the target compound .

Comparison Table :

Compound Substituents (Positions) Carcinogenicity DNA Adduct Formation
Target Compound Cl (6), CH₃ (7) Not reported Unlikely
PhIP () NH₂ (2), C₆H₅ (6) High Confirmed

Derivatives with Altered Ring Fusion

Example Compound :

  • 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
    • Ring Fusion : Imidazo[4,5-c]pyridine vs. [4,5-b].
    • Activity : Research chemical ().
    • Key Difference : Altered ring fusion disrupts electronic distribution, affecting solubility and binding .

Ester and Carboxylate Derivatives

Example Compound :

  • Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate Substituents: Ethyl carboxylate (2). Activity: Improved solubility for drug formulation (). Key Difference: Carboxylate group enhances metabolic stability compared to the non-esterified target compound .

Anticancer and Antituberculotic Derivatives

Example Compound :

  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
    • Modification : Thiazolo ring fused at [4,5-b].
    • Activity : Anticancer via cytotoxicity ().
    • Key Difference : Thiazolo ring introduces hydrogen-bonding motifs absent in the target compound .

Biological Activity

6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in treating various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C7_7H6_6ClN3_3 and features an imidazo-pyridine core structure. The presence of the chlorine atom at the 6-position and the methyl group at the 7-position contributes to its unique pharmacological properties.

Research indicates that derivatives of imidazo[4,5-b]pyridine, including 6-chloro-7-methyl variants, exhibit biological activity through several mechanisms:

  • Kinase Inhibition : These compounds are known to inhibit various kinases involved in cell signaling pathways critical for cancer progression. For instance, they have been identified as inhibitors of B-Raf and GSK3β kinases, which play essential roles in tumor growth and survival .
  • Antimicrobial Activity : Some studies have reported that imidazo[4,5-b]pyridine derivatives demonstrate significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 0.8 μmol/L for specific analogs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target/Pathway IC50/MIC Values Reference
Kinase InhibitionB-RafIC50 not specified
GSK3β InhibitionGSK3βIC50 not specified
Antitubercular ActivityMycobacterium tuberculosisMIC 0.5 - 0.8 μmol/L
Anticancer ActivityVarious cancer cell lines (HeLa)IC50 1.8 - 3.2 μM
Antiviral ActivityRespiratory Syncytial Virus (RSV)EC50 not specified

Case Studies

Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in clinical applications:

  • Cancer Treatment : A study focused on dual FLT3/Aurora kinase inhibitors demonstrated that compounds based on imidazo[4,5-b]pyridine showed promising results in inhibiting tumor growth in preclinical models for acute myeloid leukemia .
  • Infectious Diseases : The antitubercular properties of certain derivatives were explored through molecular docking studies, revealing strong interactions with target proteins involved in Mycobacterium tuberculosis metabolism .

Q & A

Q. What are the established synthetic methodologies for 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine?

The synthesis typically involves condensation reactions of substituted pyridine precursors. For example:

  • Phase-transfer catalysis (PTC): Reacting 5-chloropyridine-2,3-diamine with methyl-substituted aldehydes in dimethylformamide (DMF) under PTC conditions yields the target compound .
  • Formic acid-mediated cyclization: Boiling 5-methyl-3,4-diaminopyridine derivatives in formic acid facilitates ring closure to form the imidazo[4,5-b]pyridine core . Characterization often employs ¹H/¹³C NMR to confirm substitution patterns and HPLC for purity validation .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula: C₇H₆ClN₃ (MW: 175.6 g/mol).
  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the heterocyclic core and chloro-methyl substituents .
  • Stability: The compound is hygroscopic and should be stored under inert conditions to prevent hydrolysis of the chloro group .

Q. How is structural elucidation performed for this compound?

  • Spectroscopy: ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 150–160 ppm for imidazole carbons) confirm the fused ring system .
  • Mass spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 176 .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for 6-chloro-7-methyl derivatives?

Discrepancies in biological assays (e.g., antioxidant vs. antidiabetic activity) often arise from:

  • Substituent positioning: The chlorine at C6 and methyl at C7 influence steric and electronic interactions with targets like β-glucuronidase .
  • Experimental design: Standardize assays (e.g., IC₅₀ measurements under controlled pH/temperature) to minimize variability . Cross-validation with molecular docking (e.g., AutoDock Vina) can reconcile bioactivity data by predicting binding affinities to enzymes like aldose reductase .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for antimicrobial applications?

  • Electron-withdrawing groups (EWGs): The chloro group enhances membrane penetration in Gram-negative bacteria by increasing lipophilicity (logP ~2.5) .
  • Methyl group role: The C7-methyl reduces metabolic degradation, as shown in microsomal stability assays .
  • Analog synthesis: Replace the methyl with trifluoromethyl or ethoxy groups to test biofilm inhibition .

Q. What computational approaches predict the reactivity of 6-chloro-7-methyl derivatives?

  • DFT calculations: B3LYP/6-311G(d,p) models reveal the chloro group lowers HOMO-LUMO gaps (ΔE ~4.5 eV), favoring electrophilic attack at C2 .
  • Molecular dynamics (MD): Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Catalyst optimization: Replace p-toluenesulfonic acid with milder catalysts (e.g., ZnCl₂) to reduce side reactions .
  • Purification: Use preparative HPLC with C18 columns and acetonitrile/water gradients (10–90%) .

Q. What techniques validate the compound’s stability under biological conditions?

  • Plasma stability assays: Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
  • Forced degradation studies: Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂) to identify degradation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
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6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

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